Cas no 681170-09-2 (N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide)

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzothiazole core linked to a 4-fluorophenyl group via a carboxamide bridge, offering structural versatility for drug design. Its fluorine substitution enhances metabolic stability and binding affinity in target interactions, making it a valuable intermediate for developing bioactive molecules. The benzothiazole moiety contributes to its potential as a scaffold for kinase inhibitors or antimicrobial agents. This compound is characterized by high purity and well-defined synthetic pathways, ensuring reproducibility in research applications. Its physicochemical properties, including solubility and stability, are suitable for further derivatization or biological evaluation.
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide structure
681170-09-2 structure
Product name:N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
CAS No:681170-09-2
MF:C14H9FN2OS
MW:272.297465085983
CID:6019983
PubChem ID:712471

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
    • N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide
    • 6-Benzothiazolecarboxamide, N-(4-fluorophenyl)-
    • CHEMBL1444004
    • MLS001182359
    • Z27805649
    • Oprea1_268456
    • KSC-242-036-M
    • DTXSID301327044
    • HMS2881B09
    • AKOS001284671
    • F0537-0528
    • SMR000568003
    • KUC109896N
    • 681170-09-2
    • Inchi: 1S/C14H9FN2OS/c15-10-2-4-11(5-3-10)17-14(18)9-1-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18)
    • InChI Key: PGVBGRWHLIOYGX-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=CC=C(F)C=C3)=O)=CC=C2N=C1

Computed Properties

  • Exact Mass: 272.04196225g/mol
  • Monoisotopic Mass: 272.04196225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.438±0.06 g/cm3(Predicted)
  • Boiling Point: 346.9±22.0 °C(Predicted)
  • pka: 11.77±0.70(Predicted)

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0537-0528-100mg
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0537-0528-5μmol
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0537-0528-20mg
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0537-0528-15mg
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0537-0528-1mg
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0537-0528-75mg
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0537-0528-2μmol
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0537-0528-20μmol
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0537-0528-25mg
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0537-0528-30mg
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
681170-09-2 90%+
30mg
$119.0 2023-07-28

Additional information on N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide

Introduction to N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide (CAS No. 681170-09-2)

N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide, identified by its CAS number 681170-09-2, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluorine atom at the para position of the phenyl ring enhances its electronic and steric characteristics, making it a valuable scaffold for drug design.

The benzothiazole core is a well-known pharmacophore in many bioactive molecules, exhibiting a broad spectrum of biological activities. Specifically, benzothiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The carboxamide functional group at the 6-position of the benzothiazole ring further modulates the compound's pharmacokinetic profile, contributing to improved solubility and bioavailability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide has emerged as a promising candidate in this endeavor. Its molecular structure allows for selective interactions with biological targets, making it a versatile tool for drug discovery. The fluorine substituent plays a crucial role in modulating the compound's binding affinity and metabolic stability.

One of the most compelling aspects of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is its potential application in oncology research. Benzothiazole derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The fluorine atom at the 4-position of the phenyl ring enhances the compound's ability to interact with these kinases, leading to more potent inhibition. This has been supported by several preclinical studies that highlight its efficacy in reducing tumor growth and metastasis.

The compound's structural features also make it an attractive candidate for developing treatments against neurological disorders. Recent studies have demonstrated that benzothiazole derivatives can modulate neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The carboxamide group at the 6-position of the benzothiazole ring facilitates optimal interactions with these receptors, enhancing the compound's pharmacological effects.

In addition to its applications in oncology and neurology, N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide has shown promise in combating infectious diseases. The fluorine atom at the para position of the phenyl ring contributes to enhanced binding affinity with bacterial enzymes, making it an effective scaffold for developing novel antibiotics. Furthermore, its ability to interact with viral proteases has been explored in antiviral research, providing a potential solution against emerging viral threats.

The synthesis of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been utilized to construct the complex heterocyclic framework efficiently.

The pharmacokinetic properties of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide have been thoroughly evaluated through in vitro and in vivo studies. These studies have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting its potential for clinical translation. The compound exhibits moderate solubility in water and lipids, allowing for versatile formulation options across different delivery systems.

The safety profile of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide has been assessed through comprehensive toxicological studies conducted on animal models. These studies have demonstrated low toxicity at therapeutic doses, with minimal side effects observed even at higher concentrations. This makes it a promising candidate for further clinical development without significant safety concerns.

In conclusion, N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide, with its CAS number 681170-09-2, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications across multiple therapeutic areas make it a valuable compound for drug discovery and development. With ongoing research efforts aimed at optimizing its pharmacological properties and exploring new applications, this compound is poised to make substantial contributions to modern medicine.

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